molecular formula C16H16F3NO3S3 B2851167 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1706225-83-3

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Cat. No. B2851167
CAS RN: 1706225-83-3
M. Wt: 423.48
InChI Key: RBEDXGGGXKYUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study conducted by Tucker et al. (1988) explored the synthesis and structure-activity relationships of derivatives similar to 7-(Thiophen-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane. This research focused on the antiandrogen activity of these compounds, indicating their potential in treating androgen-responsive diseases. The derivatives showed varying degrees of partial androgen agonist activity, providing insight into the molecular adjustments necessary for enhancing their therapeutic potential Tucker, Crook, & Chesterson, 1988.

Julia-Kocienski Olefination and Conjugated Polymer Formation

Alonso et al. (2005) and Aydoğan et al. (2012) utilized derivatives in the Julia-Kocienski olefination reaction, leading to the formation of 1,2-disubstituted alkenes and dienes. This process is crucial for synthesizing various methoxylated stilbenes, including trimethylated resveratrol, which are important for chemical and pharmaceutical applications. The research highlights the derivatives' role in creating materials with potential applications in organic electronics and polymer science Alonso, Fuensanta, Nájera, & Varea, 2005; Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012.

Heterocyclic Compound Synthesis

The synthesis of seven-membered heterocyclic compounds containing a sulfonyl group was explored through a three-component reaction involving sulfur dioxide. This non-metallic transformation, as studied by He et al. (2018), represents an efficient strategy for preparing heterocyclic compounds, which are valuable in the development of new pharmaceuticals and materials He, Wu, Zhang, Xia, & Wu, 2018.

Nonlinear Optical Properties

Chou et al. (1996) investigated sulfonyl-substituted thiophene chromophores for their second-order nonlinear optical properties. These compounds exhibit high thermal stability and good transparency, making them suitable for applications in nonlinear optical materials. This study underscores the importance of sulfonyl and thiophene derivatives in advancing optical and electronic technologies Chou, Sun, Huang, Yang, & Lin, 1996.

properties

IUPAC Name

7-thiophen-2-yl-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S3/c17-16(18,19)23-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-24-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEDXGGGXKYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.